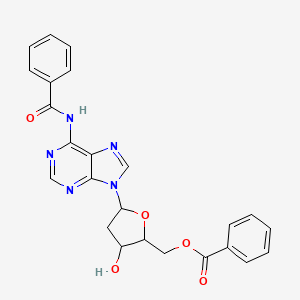
2-Tert-butyl-6-cyclopropoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-6-cyclopropoxybenzonitrile: is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzonitrile moiety. It is used in various chemical applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-6-cyclopropoxybenzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and copper(II) acetate as catalysts in an oxidative coupling reaction . The reaction is carried out under solvent-free conditions at room temperature, which makes it an efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butyl-6-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like .
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(II) acetate, palladium catalysts.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-6-cyclopropoxybenzonitrile has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-6-cyclopropoxybenzonitrile involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity . Additionally, the cyclopropoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butylpyridine: An organic compound with similar steric hindrance due to the presence of tert-butyl groups.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A compound with antioxidant properties and structural similarities.
Uniqueness: 2-Tert-butyl-6-cyclopropoxybenzonitrile is unique due to the presence of both a cyclopropoxy group and a benzonitrile moiety, which imparts distinct reactivity and properties
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-tert-butyl-6-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)12-5-4-6-13(11(12)9-15)16-10-7-8-10/h4-6,10H,7-8H2,1-3H3 |
InChI-Schlüssel |
DSMDPHZAXAZOKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


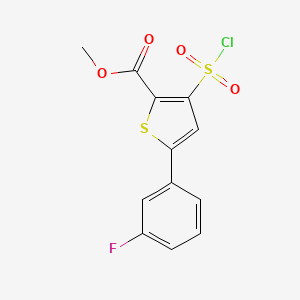


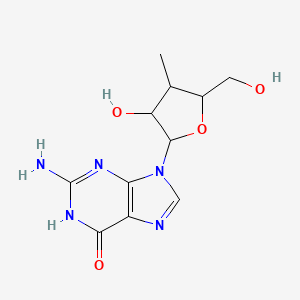

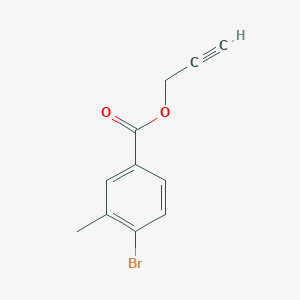
![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)
![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)

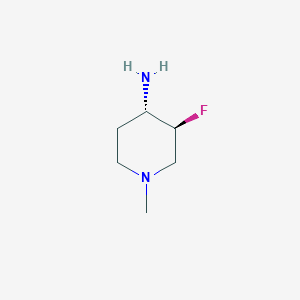
![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)


